molecular formula C23H19FN2OS B2715732 N-(3-fluoro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1357752-25-0

N-(3-fluoro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2715732
CAS No.: 1357752-25-0
M. Wt: 390.48
InChI Key: IATVTKDMESYHOV-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by:

  • N-substituent: A 3-fluoro-4-methylphenyl group, introducing both fluorine and methyl moieties for electronic and steric modulation.
  • 4-position: A 3-methylphenyl group, enhancing lipophilicity.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c1-15-6-5-7-17(12-15)19-14-28-22(21(19)26-10-3-4-11-26)23(27)25-18-9-8-16(2)20(24)13-18/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATVTKDMESYHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H19FN2OS, with a molecular weight of 390.48 g/mol. The structure features a thiophene ring, a pyrrole moiety, and multiple aromatic substitutions that contribute to its biological properties.

PropertyValue
Molecular FormulaC23H19FN2OS
Molecular Weight390.48 g/mol
IUPAC NameThis compound
PurityTypically ≥ 95%

The biological activity of this compound is primarily attributed to its interactions with specific cellular pathways:

  • Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, which can interfere with cancer cell proliferation.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity and Efficacy

Recent studies have evaluated the compound's efficacy against various cancer cell lines and its potential as an anti-inflammatory agent. Here are some key findings:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF7 (Breast)12.50
NCI-H460 (Lung)42.30
Hep-2 (Laryngeal)17.82

These results indicate that the compound may be effective in inhibiting tumor growth and inducing apoptosis in cancer cells.

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties, showing promise in reducing markers of inflammation in cellular models. Specific pathways affected include NF-kB signaling, which plays a crucial role in inflammatory responses.

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

  • Case Study on MCF7 Cell Line : A study conducted on MCF7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an observed IC50 value indicating potent anticancer activity.
  • Inflammation Model : In a model of acute inflammation, this compound was shown to reduce pro-inflammatory cytokines significantly, suggesting its potential for therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name R1 (N-substituent) R2 (4-position) R3 (3-position) Molecular Weight Key Functional Groups
Target Compound 3-fluoro-4-methylphenyl 3-methylphenyl 1H-pyrrol-1-yl Not reported Fluorine, methyl, pyrrole, carboxamide
T-IV-B () 4-(p-Tolylacryloyl) - - Not reported C=O (acryloyl), CH3, carboxamide
N-(3,4-dimethoxyphenyl)-... () 3,4-dimethoxyphenyl 3-fluorophenyl 1H-pyrrol-1-yl 422.47 Methoxy, fluorine, pyrrole
Example 62 () Chromen-4-one derivative 5-methylthiophen-2-yl - 560.2 (M++1) Fluorine, chromenone, pyrazolo

Key Observations :

  • Target vs.
  • Target vs. Compound : Both share the pyrrole substituent, but the latter’s 3,4-dimethoxyphenyl group may improve solubility compared to the target’s fluoro-methylphenyl group .
  • Target vs. Example 62 (): Example 62 incorporates a chromenone core and pyrazolo-pyrimidine, suggesting divergent biological targets (e.g., kinase inhibition) compared to the simpler thiophene scaffold of the target .
Physicochemical Data
  • Melting Points : T-IV derivatives exhibit melting points >130°C, consistent with crystalline stability, while the target compound’s melting point is unreported .
  • Hydrogen Bonding : The pyrrole group in the target and compound may participate in N–H∙∙∙O/N interactions, as discussed in ’s analysis of graph-set patterns .

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